7-Chloro-1H-indole
Overview
Description
7-Chloroindole is an indole derivative . It has been synthesized from 2,3-dihydroindole . The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
7-Chloroindole has been synthesized from 2,3-dihydroindole . Synthetic strategies of indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In this method, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .Physical And Chemical Properties Analysis
7-Chloroindole has a boiling point of 90-95 °C/0.25 mmHg and a melting point of 55-58 °C . Its empirical formula is C8H6ClN and its molecular weight is 151.59 .Scientific Research Applications
Synthesis and Structural Analysis :
- Indole derivatives, including those related to 7-Chloro-1H-indole, show diverse applications in different fields. Novel indole-based derivatives have been synthesized and characterized using spectroscopic and Density Functional Theory (DFT) studies. These derivatives exhibit potential for Non-Linear Optical (NLO) applications, highlighting their relevance in high-technology applications (Tariq et al., 2020).
Biological Properties :
- Molecules bearing the indole nucleus, including chlorinated indoles, have been found to possess significant biological properties, such as anti-tumor and anti-inflammatory activities. These activities are often associated with their interactions with DNA and proteins (Geetha et al., 2019).
Fluorescence Properties :
- Indole derivatives, including chlorinated ones, have been studied for their fluorescence properties. This research is crucial for developing new materials with specific optical characteristics for various industrial applications (Wiosna et al., 2004).
Antibacterial and Antifouling Applications :
- Indole derivatives, including those with chloro substituents, have shown promising antibacterial and
Synthesis Methods :
- Research on efficient synthesis methods for chlorinated indole derivatives is ongoing. These methods aim to produce indoles with diverse functionalizations, crucial for medicinal chemistry research and other scientific applications (Grant et al., 2011).
Indigo Biosynthesis :
- Chlorinated indoles, like this compound, have been studied for their role in the microbial production of indigo, an important dye. This research explores the use of indole derivatives for bio-indigo production, offering insights into environmentally friendly dye manufacturing processes (Zhang et al., 2015).
Anion Sensing Ability :
- Indole derivatives, including chlorinated ones, have been explored for their anion sensing ability. Some of these derivatives can recognize and sense specific anions, like fluoride and hydrogen sulfate, through color changes, which can be detected by the naked eye (Bayindir & Saracoglu, 2016).
Mechanism of Action
Target of Action
7-Chloroindole, an indole derivative, has been found to have a broad spectrum of biological activities . It has been shown to effectively inhibit planktonic cell growth, biofilm formation, bacterial motility, fimbrial activity, hydrophobicity, protease activity, and indole production . .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors, which can lead to a variety of biological effects . For instance, 7-Chloroindole has been shown to inhibit biofilm formation without affecting planktonic cell growth . This suggests that it may interact with targets involved in biofilm formation and regulation.
Biochemical Pathways
7-Chloroindole may affect several biochemical pathways. For example, it has been shown to inhibit the production of indole, a molecule involved in various bacterial signaling pathways . Additionally, it has been suggested that 7-Chloroindole could be produced by Streptomyces cetonii through a biocatalysis process involving halogenation enzymes .
Result of Action
7-Chloroindole has been shown to have significant antimicrobial and antivirulence effects. Specifically, it can inhibit biofilm formation, bacterial motility, and protease activity, among other effects . These actions can lead to a reduction in the virulence of certain bacterial species, making them more susceptible to immune responses and other treatments .
Action Environment
The action of 7-Chloroindole can be influenced by various environmental factors. For instance, the production of 7-Chloroindole by Streptomyces cetonii may depend on the presence of specific substrates or conditions conducive to the activity of halogenation enzymes . Additionally, the effectiveness of 7-Chloroindole in inhibiting biofilm formation and other bacterial activities may vary depending on the specific environmental conditions of the bacterial habitat .
Safety and Hazards
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
7-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQAKANKREQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202207 | |
Record name | 7-Chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53924-05-3 | |
Record name | 7-Chloroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53924-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Chloroindole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2MHC8CJ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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